Fostamatinib (disodium hexahydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fostamatinib disodium hexahydrate is a small molecule spleen tyrosine kinase (SYK) inhibitor. It is primarily used in the treatment of chronic immune thrombocytopenia (ITP), an autoimmune disorder characterized by a low platelet count . The compound is marketed under the brand names Tavalisse and Tavlesse .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fostamatinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions.
Industrial Production Methods: Industrial production of fostamatinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Fostamatinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of fostamatinib, which can have different pharmacological properties .
Applications De Recherche Scientifique
Fostamatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Primarily used in the treatment of chronic immune thrombocytopenia.
Industry: Utilized in the development of new therapeutic agents targeting tyrosine kinases.
Mécanisme D'action
Fostamatinib exerts its effects by inhibiting spleen tyrosine kinase (SYK), an enzyme involved in the signaling pathways of immune cells. By blocking SYK activity, fostamatinib reduces the destruction of platelets by the immune system, thereby increasing platelet count in patients with chronic immune thrombocytopenia . The active metabolite of fostamatinib, R406, binds to the ATP binding pocket of SYK, inhibiting its kinase activity .
Comparaison Avec Des Composés Similaires
Rituximab: A monoclonal antibody used to treat various autoimmune diseases and cancers.
Eltrombopag: A thrombopoietin receptor agonist used to increase platelet production.
Romiplostim: Another thrombopoietin receptor agonist used for the same purpose.
Uniqueness of Fostamatinib: Fostamatinib is unique in its mechanism of action as it specifically targets spleen tyrosine kinase (SYK), whereas other treatments like rituximab target B cells, and eltrombopag and romiplostim act on thrombopoietin receptors . This specificity allows fostamatinib to be effective in patients who have not responded to other treatments .
Propriétés
Formule moléculaire |
C23H36FN6Na2O15P |
---|---|
Poids moléculaire |
732.5 g/mol |
Nom IUPAC |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate |
InChI |
InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2 |
Clé InChI |
ZQGJCHHKJNSPMS-UHFFFAOYSA-L |
SMILES canonique |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.